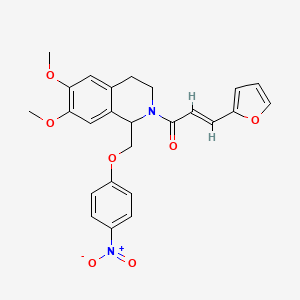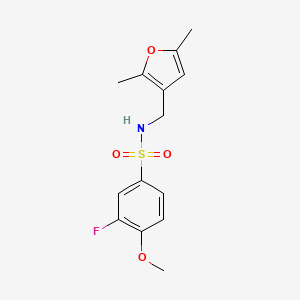
N-((2,5-dimethylfuran-3-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction between an acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is usually carried out under mild conditions and yields the desired product in good to excellent yields.Molecular Structure Analysis
The molecular structure of these compounds can be determined using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis
A renewable synthesis of p-xylene (PX) via the Diels–Alder cycloaddition of biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol has been realized over various catalysts . During the tandem reaction, multiple competitive reactions occur .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has led to the synthesis of novel compounds using sulfonamide derivatives as key intermediates or functional groups. For example, novel sulfonamide molecules have been synthesized and characterized, exploring their potential applications in various fields, including their structural and electronic properties through computational and experimental techniques (Murthy et al., 2018). Similarly, new series of sulfonamides have been synthesized, with their structures elucidated through spectroscopic techniques, highlighting their potential as therapeutic agents (Abbasi et al., 2018).
Anticancer and Antimicrobial Applications
Sulfonamide derivatives have been investigated for their anticancer properties. For instance, the synthesis of a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has been explored for its high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy applications in cancer treatment (Pişkin et al., 2020). Another study focused on the synthesis and evaluation of aminothiazole-paeonol derivatives as potential anticancer agents, showcasing significant inhibitory activity against various cancer cell lines (Tsai et al., 2016).
Molecular Dynamics and Quantum Chemical Studies
Molecular dynamics and quantum chemical studies have been applied to investigate the properties of sulfonamide derivatives. For instance, the corrosion inhibition properties of piperidine derivatives on the corrosion of iron were studied, highlighting the potential industrial applications of these compounds (Kaya et al., 2016).
Material Science Applications
Sulfonamide derivatives have found applications in material science, particularly in the development of novel metallophthalocyanines with potential for use in electrochemical devices. Studies have reported on the synthesis, characterization, and properties of such complexes, indicating their utility in various technological applications (Kantekin et al., 2015).
Propriétés
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S/c1-9-6-11(10(2)20-9)8-16-21(17,18)12-4-5-14(19-3)13(15)7-12/h4-7,16H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWBYDKAIHIDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

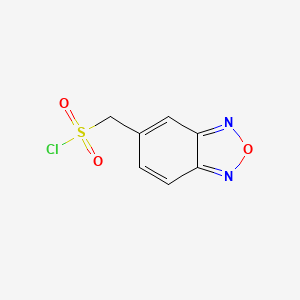
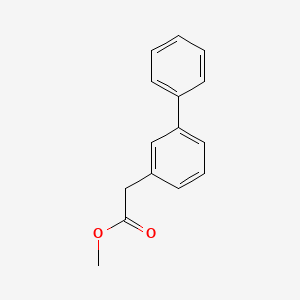
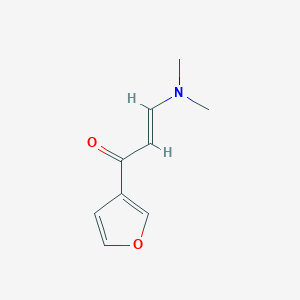



![N-cyclohexyl-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2733508.png)
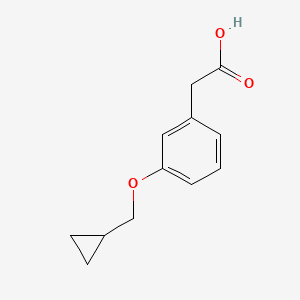
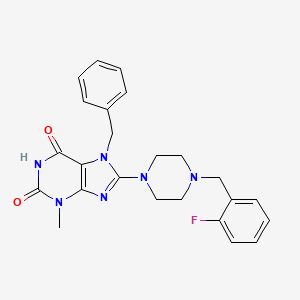
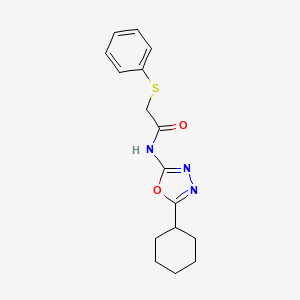
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)
